Methyl, iodo-

Gas-phase kinetics Atmospheric chemistry Radical recombination

The compound registered under CAS 16519-98-5 is the iodomethyl radical (CH₂I•, synonym: Methyl, iodo-), a transient, open-shell species with molecular formula CH₂I and molecular weight 140.9310 g/mol. Unlike stable iodomethane (CH₃I, CAS 74-88-4), this π-electron radical bears an unpaired electron and a formal methylene site, placing it in the monohalomethyl radical series alongside its bromo (CH₂Br•, CAS 16519-97-4) and chloro (CH₂Cl•, CAS 6806-86-6) congeners.

Molecular Formula CH2I
Molecular Weight 140.931 g/mol
CAS No. 16519-98-5
Cat. No. B098503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl, iodo-
CAS16519-98-5
Molecular FormulaCH2I
Molecular Weight140.931 g/mol
Structural Identifiers
SMILES[CH2]I
InChIInChI=1S/CH2I/c1-2/h1H2
InChIKeyKPJPHPFMCOKUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodomethyl Radical (CH₂I•, CAS 16519-98-5): Definitive Physicochemical Identity for Specialized Gas-Phase and Atmospheric Chemistry Procurement


The compound registered under CAS 16519-98-5 is the iodomethyl radical (CH₂I•, synonym: Methyl, iodo-), a transient, open-shell species with molecular formula CH₂I and molecular weight 140.9310 g/mol [1]. Unlike stable iodomethane (CH₃I, CAS 74-88-4), this π-electron radical bears an unpaired electron and a formal methylene site, placing it in the monohalomethyl radical series alongside its bromo (CH₂Br•, CAS 16519-97-4) and chloro (CH₂Cl•, CAS 6806-86-6) congeners [2]. It is produced transiently by laser photolysis of diiodomethane (CH₂I₂) at 248 nm or by hydrogen abstraction from iodomethane, and its dominant atmospheric fate is reaction with O₂ [3]. The radical is classified under organohalogen compounds and is primarily utilized as a reactive intermediate in gas-phase kinetic studies, atmospheric chemistry modeling, combustion diagnostics, and as a precursor to the simplest Criegee intermediate (CH₂OO) [4].

Why CH₂Br• or CH₂Cl• Cannot Substitute for CH₂I• in Quantitative Gas-Phase Kinetic Studies and Atmospheric Reaction Networks


Halomethyl radicals are not functionally interchangeable despite sharing the ·CH₂X general formula. The identity of the halogen atom dictates the C–X bond dissociation energy, the radical's thermochemical stability, its ionization threshold, the pressure dependence of its O₂ recombination kinetics, and the branching ratios of product channels—all of which propagate non-linearly through atmospheric and combustion reaction networks [1]. Using CH₂Br• in place of CH₂I•, for example, introduces a fundamentally different O₂ reaction regime (third-body pressure-dependent vs. bimolecular pressure-independent) and eliminates the I-atom release pathway essential for modeling marine boundary layer iodine chemistry [2]. The quantitative evidence below demonstrates that CH₂I• possesses measurable, systematic differentiation across multiple kinetic, thermochemical, and spectroscopic dimensions that renders generic substitution scientifically invalid when reproducibility and model fidelity are required.

Head-to-Head Quantitative Differentiation of Iodomethyl Radical (CAS 16519-98-5) Against Closest Halomethyl Radical Comparators


CH₂I• + O₂ Reaction Proceeds via a Bimolecular, Pressure-Independent Mechanism, in Contrast to the Third-Body-Dependent CH₂Br• + O₂ Reaction

The reaction of CH₂I• with O₂ is bimolecular and exhibits no buffer gas density dependence over the range 0.2–15 × 10¹⁷ cm⁻³ of He at 298 K, whereas the CH₂Br• + O₂ reaction falls in the third-body and fall-off region under identical conditions [1]. The measured bimolecular rate coefficient for CH₂I• + O₂ is k = (1.39 ± 0.01) × 10⁻¹² (T/300 K)^(−1.55 ± 0.06) cm³ s⁻¹ (220–450 K). In contrast, CH₂Br• + O₂ in the third-body region is described by k(CH₂Br + O₂ + He) = (1.2 ± 0.2) × 10⁻³⁰ (T/300 K)^(−4.8 ± 0.3) cm⁶ s⁻¹ (241–363 K), fitted to a Troe expression with F_cent = 0.4 [1]. This mechanistic divergence means CH₂I• oxidation kinetics can be modeled with a simple second-order rate law, whereas CH₂Br• requires explicit treatment of pressure fall-off and bath gas identity, significantly impacting computational atmospheric model complexity and accuracy.

Gas-phase kinetics Atmospheric chemistry Radical recombination

CH₂I• Reacts with NO₂ Approximately 24% Faster than CH₂Br• at 300 K and Generates Unique I-Atom and Iodonitromethane Product Channels

In a direct comparative laser photolysis/photoionization mass spectrometry study, the bimolecular rate coefficient of CH₂I• + NO₂ at 300 K is k = (2.18 ± 0.07) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to k = (1.76 ± 0.03) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for CH₂Br• + NO₂ under identical conditions (2–6 Torr, He or N₂ bath gas) [1]. The temperature dependence also differs: k(CH₂I•) ∝ (T/300)^(−1.45 ± 0.22) vs. k(CH₂Br•) ∝ (T/300)^(−0.86 ± 0.09), indicating a stronger negative temperature dependence for the iodine congener. While both reactions produce formaldehyde as the common product, the CH₂I• + NO₂ reaction additionally generates I atoms and detects iodonitromethane (CH₂INO₂) or iodomethyl nitrite (CH₂IONO) formation—channels entirely absent for CH₂Br• + NO₂ [1]. This establishes CH₂I• as both kinetically faster and chemically more product-diverse in NO₂ scavenging environments.

NO₂ scavenging kinetics Atmospheric oxidation Halomethyl radical reactivity

Enthalpy of Formation of CH₂I• (228.0 kJ/mol) is Systematically Higher than CH₂Br• (166.6 kJ/mol) and CH₂Cl• (125.5 kJ/mol), Reflecting Weaker C–I Bond Stabilization

The standard enthalpy of formation at 298 K for CH₂I• has been experimentally determined as ΔfH°₂₉₈ = 228.0 ± 2.8 kJ/mol (52.4 kcal/mol) via combined kinetic measurements and ab initio calculations, with an independent recommendation of 244 ± 5 kJ/mol from quasistationary pyrolysis experiments [1][2]. Ab initio computational studies at the QCISD(T)/6-311+G(3df,2p) level yield ΔfH°₂₉₈ values for the monohalomethyl radical series as: CH₂Cl• 125.5 kJ/mol (30.0 kcal/mol), CH₂Br• 166.6 kJ/mol (38.9 kcal/mol), and CH₂I• 217.2 kJ/mol (52.4 kcal/mol) [3][4]. The ~50 kJ/mol increment from Br to I reflects the progressive weakening of the C–X bond and the decreasing π-donation from halogen lone pairs into the radical center. This systematic trend directly impacts the exothermicity of hydrogen-abstraction and atom-transfer reactions.

Thermochemistry Bond dissociation energy Radical stability

Adiabatic Ionization Energy of CH₂I• (8.40 eV) Is the Lowest Among Monohalomethyl Radicals, Enabling Selective Photoionization Detection

The adiabatic ionization energy (IE) of CH₂I• has been measured by photoelectron spectroscopy as 8.40 ± 0.03 eV, with a vertical IE of 8.52 ± 0.03 eV [1]. This is systematically lower than the IEs of the bromo (8.61 ± 0.01 eV) [2] and chloro (8.75 ± 0.01 eV) [3] congeners. The decreasing IE trend (CH₂Cl• > CH₂Br• > CH₂I•) correlates with increasing halogen atomic radius and decreasing electronegativity, which raises the energy of the highest occupied molecular orbital (HOMO). In laser photolysis/photoionization mass spectrometry (LP-PIMS), this ~0.2–0.35 eV gap translates to a factor-of-several difference in photoionization cross-section at threshold wavelengths, enabling selective ionization of CH₂I• in radical mixtures.

Photoionization mass spectrometry Radical detection Ionization energy

CH₂I• + O₂ Is the Established Gas-Phase Source of the Simplest Criegee Intermediate (CH₂OO) with a Quantified Yield of ~18–30% at Atmospheric Pressure

The reaction CH₂I• + O₂ produces the simplest Criegee intermediate, CH₂OO, with a yield of ~18% at atmospheric pressure (T = 295 K) as determined by three complementary spectroscopic methods [1]. A subsequent detailed mechanistic study revised the yield upward to ~30% in air at 1 atm, approximately twice the earlier estimate, with a weaker pressure dependence on N₂ and O₂ than previously reported [2]. This reaction pathway is unique to the iodomethyl radical; the bromomethyl analog CH₂Br• + O₂ proceeds via peroxy radical (CH₂BrO₂•) formation and does not generate a Criegee intermediate. The CH₂I•/O₂ system has therefore become the workhorse method for laboratory generation of CH₂OO for spectroscopic and kinetic studies of Criegee chemistry relevant to tropospheric oxidation [3].

Criegee intermediate Atmospheric oxidation CH₂OO generation

UV Absorption Cross-Section of CH₂I• at 337.5 nm Provides a Distinctive Spectroscopic Handle for Time-Resolved Concentration Monitoring

The UV absorption spectrum of CH₂I• in the gas phase at 295 K exhibits two absorption maxima at 280 nm and 337.5 nm, with an absolute absorption cross-section at 337.5 nm of σ = (4.1 ± 0.9) × 10⁻¹⁸ cm² molecule⁻¹, quantified by pulse radiolysis UV absorption spectroscopy [1]. For comparison, CH₂Br• shows a single strong absorption near 280 nm with σ(CH₂Br) = (6.26 ± 1.15) × 10⁻¹⁸ cm² molecule⁻¹ and a second band near 230 nm, but lacks the distinctive longer-wavelength feature at 337.5 nm [2]. The 337.5 nm band of CH₂I• falls in a relatively transparent region of the near-UV where many other radical and molecular species do not absorb, providing a unique spectral window for selective, time-resolved concentration monitoring of CH₂I• in complex reacting mixtures.

UV spectroscopy Radical detection Absorption cross-section

Validated Application Scenarios for Iodomethyl Radical (CAS 16519-98-5) Grounded in Quantitative Differentiation Evidence


Marine Boundary Layer Iodine Chemistry Modeling Requiring Pressure-Independent CH₂I• + O₂ Kinetics and I-Atom Release

Atmospheric chemistry models of the marine boundary layer (MBL) that couple iodine-catalyzed ozone depletion must incorporate CH₂I•-specific rate parameters because CH₂I• reacts with O₂ via a pressure-independent bimolecular mechanism (k = 1.39 × 10⁻¹² (T/300)^(−1.55) cm³ s⁻¹) that generates I atoms and IO radicals with significant yield, in contrast to CH₂Br• which follows third-body kinetics [8]. The I-atom release from CH₂I• + O₂ contributes directly to catalytic O₃ destruction cycles; substituting CH₂Br• kinetics would both misrepresent the pressure dependence and eliminate the iodine atom source term. Furthermore, the CH₂I• + NO₂ reaction (k = 2.18 × 10⁻¹¹ cm³ s⁻¹ at 300 K) provides an NOₓ-to-HCHO conversion pathway with concurrent I-atom regeneration, unique to the iodine system [9].

Laboratory Generation of CH₂OO Criegee Intermediate via Photolytic CH₂I• Production for Spectroscopic and Kinetic Studies

The CH₂I•/O₂ system is the established laboratory source of the simplest Criegee intermediate, CH₂OO, with an atmospheric-pressure yield of ~18–30% [8][9]. This application is exclusive to the iodomethyl radical: neither CH₂Br• nor CH₂Cl• generate a Criegee intermediate upon O₂ reaction. Researchers studying CH₂OO reactions with SO₂, NO₂, H₂O, and organic acids depend on 248-nm photolysis of CH₂I₂ to produce CH₂I•, followed by rapid reaction with O₂. The CH₂OO yield and its pressure dependence have been quantified using UV absorption, laser-induced fluorescence, and mass spectrometry, making this a reproducible, well-characterized radical source for atmospheric oxidation studies [9].

Time-Resolved Photoionization Mass Spectrometry (PI-MS) of Halomethyl Radical Reaction Networks Exploiting CH₂I•'s Low Ionization Energy for Selective Detection

The adiabatic ionization energy of CH₂I• (8.40 ± 0.03 eV) is 0.21 eV below that of CH₂Br• (8.61 eV) and 0.35 eV below CH₂Cl• (8.75 eV) [8]. In laser photolysis/photoionization mass spectrometry experiments, this enables selective soft ionization of CH₂I• at photon energies (e.g., 8.5–8.6 eV) where bromo and chloro congeners remain neutral, dramatically improving signal specificity in mixed-radical kinetic studies [9]. Combined with the unique I-atom and CH₂INO₂ product signatures in NO₂ reactions, PI-MS detection of CH₂I• provides a clean, multiplexed experimental platform for studying competitive reaction pathways in halogenated radical systems [7].

Combustion Chemistry and Flame Plasma Diagnostics Using CH₂I• Spectroscopic Signatures

CH₂I• has been detected and characterized in discharge and flame plasma environments via microwave (17–38 GHz) and millimeter-wave (200–610 GHz) spectroscopy, with over 400 a-type rotational transitions assigned and an exhaustive set of molecular constants determined [8]. The radical's planar B₂₁ ground electronic state, confirmed by hyperfine-resolved spectra, makes it a valuable probe species for combustion diagnostics involving iodine-containing flame suppressants. Its distinct UV absorption band at 337.5 nm (σ = 4.1 × 10⁻¹⁸ cm² molecule⁻¹) provides an additional optical diagnostic window well separated from common combustion intermediates such as OH, CH, and C₂ [9].

Quote Request

Request a Quote for Methyl, iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.